2-Bromo-1-chloro-4-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-4-cyclopropoxybenzene is an organic compound with the molecular formula C9H8BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and cyclopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-cyclopropoxybenzene can be achieved through several methods. One common approach involves the cyclopropylation of phenols using a copper-catalyzed Chan-Lam reaction. This method employs potassium cyclopropyl trifluoroborate as the cyclopropylating agent, with Cu(OAc)2 and 1,10-phenanthroline as catalysts, and 1 atm of O2 as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-cyclopropoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring can facilitate NAS reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Typical reagents include bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst such as FeBr3 or AlCl3.
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with additional halogen atoms.
NAS Reactions: Substituted benzene derivatives with nucleophilic groups replacing the halogen atoms.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and could be explored for potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-cyclopropoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of bromine and chlorine atoms makes the benzene ring more reactive towards nucleophiles, while the cyclopropoxy group can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness
2-Bromo-1-chloro-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other bromochlorobenzene derivatives
Properties
Molecular Formula |
C9H8BrClO |
---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8BrClO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
DCBFHVZMVQFFFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.